molecular formula C24H26N2O3S B2537210 1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899911-32-1

1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2537210
CAS No.: 899911-32-1
M. Wt: 422.54
InChI Key: HPQSOBNQDHQVCN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.5]dec-3-ene-2-thione core. The molecule features a 3,4-dimethoxybenzoyl group at position 1, a phenyl group at position 3, and a methyl substituent at position 8. Its synthesis likely follows methods analogous to related spirocyclic derivatives, such as those involving condensation reactions or functional group modifications .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-16-11-13-24(14-12-16)25-21(17-7-5-4-6-8-17)23(30)26(24)22(27)18-9-10-19(28-2)20(15-18)29-3/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQSOBNQDHQVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazaspirodecene core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone.

    Introduction of the thione group: This step involves the reaction of the intermediate with a sulfur donor, such as Lawesson’s reagent or phosphorus pentasulfide, under controlled conditions.

    Functionalization with methoxy and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate methoxy and phenyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The methoxy and phenyl groups may also contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Diazaspiro Compounds

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
Target Compound: 1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione Not explicitly provided 3,4-dimethoxybenzoyl (position 1), phenyl (position 3), methyl (position 8) ~450 (estimated) Unknown; structural similarity suggests CNS activity potential
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-8-methyl analog C₂₂H₂₀Br₂N₂OS 4-bromobenzoyl (position 1), 4-bromophenyl (position 3), methyl (position 8) 520.28 High lipophilicity (logP ~5.58), research use
1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl) analog C₂₂H₁₈Cl₃N₃O₃S Chloro-nitrobenzoyl (position 1), dichlorophenyl (position 3) 510.82 Electron-withdrawing groups may enhance stability
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₁₅H₁₈N₂OS 4-methoxyphenyl (position 3) 274.39 Simpler structure; lower molecular weight
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione C₁₃H₁₇N₃S Additional nitrogen at position 8 255.36 Altered electronic profile due to triaza system

Key Observations:

Substituent Diversity :

  • Brominated analogs (e.g., compounds from ) exhibit increased molecular weight and lipophilicity (logP ~5.58), which may enhance blood-brain barrier permeability but reduce aqueous solubility .
  • Electron-withdrawing groups (e.g., nitro, chloro in ) could improve metabolic stability but may alter receptor binding kinetics.

The triaza system in 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione introduces additional hydrogen-bonding capacity, which might influence target selectivity .

Pharmacological Implications :

  • Compounds like 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones demonstrate anticonvulsant activity, suggesting that the target compound’s spirocyclic framework could similarly interact with neurological targets .
  • The 3,4-dimethoxybenzoyl group in the target compound may confer antioxidant or serotonin receptor modulation properties, analogous to other methoxy-substituted aromatics .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : Brominated analogs (logP ~5.58) are significantly more lipophilic than the methoxyphenyl derivative (logP ~3.5 estimated), impacting tissue distribution .
  • Solubility : The chloro-nitro derivative’s polar groups may slightly improve aqueous solubility compared to brominated analogs, though all compounds in this class are generally poorly soluble (LogSw ≤ -5.60) .
  • Metabolic Stability : Methoxy groups (as in the target compound) are prone to demethylation, whereas bromine or chlorine substituents resist metabolic degradation, extending half-life .

Biological Activity

1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a diazaspiro framework and a thione functional group. Its molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, which indicates the presence of methoxy groups that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole, which share structural similarities with the compound , have shown activity against various bacterial strains. The mechanism is likely related to the disruption of microbial cell membranes or inhibition of key metabolic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may interact with monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism. Inhibitors of MAO can be beneficial in treating depression and other neurological disorders. A study on related compounds demonstrated that certain derivatives exhibited selective inhibition against MAO-A and MAO-B isoforms, suggesting a similar potential for this compound .

Anticancer Activity

Compounds in the diazaspiro class have been investigated for anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic factors. The presence of methoxy groups is believed to enhance their lipophilicity, facilitating better cellular uptake and activity against tumor cells .

The mechanisms by which this compound exerts its biological effects may include:

  • Interaction with Enzymes: Similar compounds have shown the ability to bind to active sites of enzymes like MAO, inhibiting their function and altering neurotransmitter levels.
  • Cell Membrane Disruption: Antimicrobial activity may arise from the compound's ability to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the activation of specific signaling cascades.

Data Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
MAO InhibitionBinding to enzyme active sites
AnticancerInduction of apoptosis

Case Studies

Several studies have focused on similar compounds within the diazaspiro class:

  • Study on Thiadiazole Derivatives : This research highlighted how modifications in substituents affected MAO inhibition and antimicrobial properties. Compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
  • Anticancer Research : Investigations into related spiro compounds revealed their ability to inhibit tumor growth in vitro and in vivo models, suggesting a promising avenue for further exploration in cancer therapy .

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